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Abstract
Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound characterized by a

central disulfide bond flanked by two isopropyl xanthate groups. This structure imparts a rich

redox chemistry, primarily centered on the reversible cleavage and formation of the sulfur-sulfur

bond. As an oxidation product of isopropyl xanthate, DIXDS can be readily reduced back to its

precursor thiolates. This technical guide provides an in-depth exploration of the oxidation and

reduction reactions of DIXDS, presenting quantitative data, detailed experimental protocols,

and mechanistic visualizations. While its primary applications have been in polymer chemistry,

its redox activity and structural similarity to biologically relevant disulfide molecules present

potential avenues for investigation in biochemical and pharmaceutical research, particularly in

the context of thiol-disulfide exchange reactions, enzyme interactions, and the development of

redox-active molecular probes.

Introduction to Diisopropyl Xanthogen Disulfide
Diisopropyl xanthogen disulfide, also known as bis(isopropoxythiocarbonyl) disulfide, is a

yellow crystalline solid at room temperature.[1][2] Its core chemical feature is the disulfide

linkage (-S-S-), which is the focal point of its redox activity. This bond can be cleaved through

reduction to yield two equivalents of isopropyl xanthate, or formed via the oxidation of the

same. This reversible redox behavior is analogous to critical biological thiol-disulfide systems
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like the glutathione/glutathione disulfide (GSH/GSSG) couple, which plays a pivotal role in

maintaining cellular redox homeostasis.[3]

Physicochemical Properties
A summary of the key physicochemical properties of Diisopropyl Xanthogen Disulfide is

presented in Table 1.

Property Value Reference(s)

CAS Number 105-65-7 [4]

Molecular Formula C₈H₁₄O₂S₄ [4]

Molecular Weight 270.46 g/mol [4]

Appearance
Light yellow to greenish

crystalline solid
[1][2]

Melting Point 54-56 °C [1]

Solubility
Insoluble in water; Soluble in

ethanol, acetone, benzene
[1]

SMILES CC(C)OC(=S)SSC(=S)OC(C)C [4]

InChIKey
ZWWQICJTBOCQLA-

UHFFFAOYSA-N
[4]

Oxidation Reactions: Formation of the Disulfide
Bond
The synthesis of diisopropyl xanthogen disulfide is fundamentally an oxidation reaction. The

process involves the dimerization of two isopropyl xanthate molecules, typically from an alkali

metal salt precursor like sodium or potassium isopropyl xanthate, through the formation of a

disulfide bond. Various oxidizing agents can be employed to achieve this transformation

efficiently.

Oxidation Mechanisms and Reagents
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The general oxidation reaction can be represented as:

2 (CH₃)₂CHOC(S)S⁻ + [O] → (CH₃)₂CHOC(S)S-S(S)COCH(CH₃)₂ + 2e⁻

Commonly used oxidizing agents include iodine (I₂), hydrogen peroxide (H₂O₂), chlorine (Cl₂),

and potassium persulfate (K₂S₂O₈).[5][6] The choice of oxidant can influence reaction

conditions, yield, and purity. For instance, using chlorine can allow for an anhydrous, one-step

process, whereas hydrogen peroxide oxidation is often performed in an acidic aqueous

medium.[5]

Potential for Further Oxidation
While the formation of the disulfide is the primary oxidation product, further oxidation of the

disulfide bond itself is chemically plausible, though less commonly documented for DIXDS

specifically. The oxidation of generic disulfides can yield thiosulfinates (R-S(O)-S-R) and

subsequently thiosulfonates (R-S(O)₂-S-R) upon treatment with stronger oxidizing agents like

peracids or hydrogen peroxide in the presence of a catalyst.[7] These oxidized sulfur species

are highly reactive and can readily oxidize thiols, suggesting a potential role as pro-oxidant

molecules in biological systems.[8]
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Caption: Potential oxidation pathways starting from isopropyl xanthate.

Reduction Reactions: Cleavage of the Disulfide
Bond
The hallmark reaction of DIXDS is the reduction of its disulfide bond. This cleavage results in

the formation of two equivalents of the corresponding isopropyl xanthate anion, which exists in

equilibrium with its protonated thiol form, isopropyl xanthic acid. This reaction is of significant

interest as it mirrors the reduction of biologically important disulfides.
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Reduction Mechanisms and Reagents
Reduction can be achieved through various methods, including chemical reduction with thiol-

based reagents, phosphines, or metal hydrides, as well as by electrochemical means.

Thiol-Disulfide Exchange: Reagents like dithiothreitol (DTT) are highly effective for reducing

disulfide bonds. The reaction proceeds via a two-step thiol-disulfide exchange mechanism.

DTT, with its two thiol groups, forms a stable six-membered cyclic disulfide as the driving force

for the reaction's completion.[9][10] This is a common and mild method used extensively in

biochemistry to reduce disulfide bonds in proteins and peptides.[9]

Electrochemical Reduction: Cyclic voltammetry studies on analogous organosulfur disulfides

show that the disulfide bond can be electrochemically reduced.[11] The process involves the

direct transfer of two electrons to the disulfide bond, causing its cleavage into two thiolate

anions. While specific redox potential data for DIXDS is not readily available in the literature,

the technique is a powerful tool for characterizing the thermodynamics and kinetics of its redox

behavior.[12]
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Caption: General pathways for the reduction of DIXDS.

Quantitative Data Summary
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The following tables summarize quantitative data related to the synthesis (oxidation) of DIXDS

as found in the literature. Data for specific reduction or further oxidation reactions are less

commonly reported and are presented as general methodologies in the subsequent section.

Table 2: Synthesis (Oxidation) of DIXDS via Hydrogen Peroxide[5]

Reactant 1 Reactant 2 Reactant 3 Conditions Yield Purity

Sodium

Isopropyl

Xanthate (1.0

mol)

Sulfuric Acid

(1.0 mol)

H₂O₂ (50%,

1.0 mol)

60°C, 1 hr,

then

neutralization

with NaOH

90.6% 98.8%

Sodium

Isopropyl

Xanthate (1.0

mol)

Nitric Acid

(0.8 mol)

H₂O₂ (27%,

1.2 mol)

60°C, 1 hr,

then

neutralization

with KOH

91.0% 98.7%

Table 3: Synthesis (Oxidation) of DIXDS via Chlorine[5]

Reactant 1 Reactant 2 Reactant 3 Conditions Yield Purity

Isopropanol

(excess)

Carbon

Disulfide

Chlorine

(gas)

Shearing

dispersion,

controlled

temp.

93.8% 98.8%

Experimental Protocols
The following sections provide detailed methodologies for the key reactions discussed. Safety

precautions, including the use of personal protective equipment (gloves, safety glasses) and

working in a well-ventilated fume hood, are mandatory for all procedures.

Protocol for Oxidation of Sodium Isopropyl Xanthate to
DIXDS
This protocol is adapted from a one-pot synthesis method using iodine as the oxidant.[6]
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Materials:

Potassium hydroxide (KOH) pellets

Isopropanol

Acetonitrile (CH₃CN)

Carbon disulfide (CS₂)

Iodine (I₂)

Deionized water

Hexane

Sodium thiosulfate solution (10%)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

To a solution of isopropanol (25 mmol) in acetonitrile (10 mL) in a round-bottom flask, add

KOH pellets (25 mmol).

Reflux the mixture for 20 minutes with stirring.

Cool the mixture to room temperature.

Slowly add carbon disulfide (30 mmol) to the mixture with constant stirring in an ice-cold

water bath. Continue stirring for 15-20 minutes to form the potassium isopropyl xanthate

intermediate.

Dissolve the resulting xanthate salt mixture in deionized water (10 mL).

To this aqueous solution, add iodine (12.5 mmol) portion-wise over a period of 15 minutes

with vigorous stirring. The formation of a yellow precipitate (DIXDS) will be observed.
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Extract the product from the aqueous mixture with hexane (2 x 20 mL).

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (2 x

5 mL) to remove excess iodine, and then with deionized water (2 x 5 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator to yield the DIXDS product.

Protocol for Reduction of DIXDS with Dithiothreitol
(DTT)
This is a general protocol for disulfide bond cleavage adapted for small molecules like DIXDS,

based on established procedures for biomolecules.[9][13] The product, isopropyl xanthate, is

unstable in acidic conditions and is best handled in a neutral to slightly basic buffer.

Materials:

Diisopropyl xanthogen disulfide (DIXDS)

Dithiothreitol (DTT)

Phosphate buffer (e.g., 100 mM, pH 7.5)

Solvent for DIXDS (e.g., Ethanol or THF)

Nitrogen or Argon gas

Reaction vial

Procedure:

Prepare a stock solution of DTT (e.g., 1 M) in deionized water. It is best to prepare this fresh.

Dissolve a known quantity of DIXDS in a minimal amount of a miscible organic solvent like

ethanol.

In a reaction vial, add the phosphate buffer.
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Add the DIXDS solution to the buffer with stirring.

Add the DTT stock solution to the reaction mixture to achieve a final concentration of 10-50

mM. A 5- to 10-fold molar excess of DTT over DIXDS is recommended to drive the reaction

to completion.

Purge the vial with nitrogen or argon gas to minimize re-oxidation of the resulting thiol by

atmospheric oxygen.

Incubate the reaction at room temperature (~25°C) for 1-2 hours with stirring. Reaction

progress can be monitored by techniques such as TLC or LC-MS.

The resulting solution will contain isopropyl xanthate. Note that this product is susceptible to

decomposition and should be used or analyzed promptly.

Relevance to Drug Development and Biological
Systems
While DIXDS is predominantly used in industrial applications, its core chemistry is highly

relevant to biological and pharmaceutical sciences.

Thiol-Disulfide Exchange: The reduction of DIXDS by DTT is a classic example of thiol-

disulfide exchange, a fundamental reaction in protein folding, enzyme regulation, and redox

signaling.[3][14] DIXDS can serve as a model compound for studying the kinetics and

mechanisms of these exchange reactions.

Enzyme Interactions: The molybdenum cofactor is essential for the function of several

enzymes, and DIXDS has been used in the synthesis of related proligands.[15][16] This

suggests a potential for xanthate-derived structures to interact with metalloenzyme active

sites.

Cytotoxicity and Biological Activity: A related compound, diisopropyl xanthogen polysulphide,

has been shown to exhibit cytotoxicity and limited mutagenicity in human lymphocyte

cultures, indicating that such structures can have profound biological effects.[17] The

reactivity of the disulfide bond could lead to interactions with critical protein thiols, disrupting

cellular function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/post/How_can_I_cleavage_the_disulfide_bond_and_create_two_SH_groups
https://www.researchgate.net/publication/235412453_Cyclic_Voltammetry_and_Computational_Chemistry_Studies_on_the_Evaluation_of_the_Redox_Behavior_of_Parabens_and_other_Analogues
https://www.researchgate.net/publication/237166608_The_oxidation_of_xanthates_and_some_new_dialkyl_sulphur-_and_disulphur-dicarbothionates
https://en.wikipedia.org/wiki/Diethyl_dixanthogen_disulfide
https://pubchem.ncbi.nlm.nih.gov/compound/Dibutyl-xanthogen-disulfide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Research Applications

DIXDS Redox Cycle
(DIXDS ↔ 2 i-Pr-Xanthate)

Model for Thiol-Disulfide
Exchange Studies

mimics

Enzyme Active Site
Interaction (e.g., Moco)

targets

Redox-Active Probe
Development

basis for

Toxicology & Cytotoxicity
Mechanisms

implicates

Click to download full resolution via product page

Caption: Logical relationships in the biological relevance of DIXDS.

Conclusion
Diisopropyl xanthogen disulfide possesses a straightforward yet important redox chemistry

centered on its disulfide bond. The oxidative formation from isopropyl xanthate is well-

characterized and achievable with a variety of common laboratory oxidants. Conversely, the

reductive cleavage of the disulfide bond regenerates the xanthate precursor and can be

accomplished using standard reducing agents like DTT via thiol-disulfide exchange. While its

established applications are industrial, the fundamental redox principles it embodies are

directly translatable to biological systems. For researchers in drug development and

biochemistry, DIXDS serves as an excellent model compound for investigating thiol-disulfide

exchange reactions, exploring potential enzyme inhibition, and understanding the biological

impact of reactive sulfur species. Further investigation into its specific redox potential and its

interactions within biological matrices could unveil new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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